4-(4-methoxyphenyl)-3-methyl-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
4-(4-METHOXYPHENYL)-3-METHYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes methoxyphenyl and propan-2-yloxyphenyl groups attached to a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-3-METHYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-3-METHYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-METHOXYPHENYL)-3-METHYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-3-METHYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antifungal and antimicrobial activities.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Investigated for its potential anticancer properties.
Uniqueness
4-(4-METHOXYPHENYL)-3-METHYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE stands out due to its unique thiazolopyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C23H24N2O4S/c1-14(2)29-18-9-5-15(6-10-18)19-13-20(26)25(16-7-11-17(28-4)12-8-16)22-21(19)30-23(27)24(22)3/h5-12,14,19H,13H2,1-4H3 |
InChI Key |
JJLNGQVIJUTTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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